tert-butyl 2-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidine-1-carbonyl)piperidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 2-[3-(benzimidazol-1-yl)pyrrolidine-1-carbonyl]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N4O3/c1-22(2,3)29-21(28)25-12-7-6-10-19(25)20(27)24-13-11-16(14-24)26-15-23-17-8-4-5-9-18(17)26/h4-5,8-9,15-16,19H,6-7,10-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSPQDPSNXZWCJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC1C(=O)N2CCC(C2)N3C=NC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidine-1-carbonyl)piperidine-1-carboxylate typically involves multi-step organic reactionsCommon reagents used in these reactions include various amines, acids, and protecting groups to ensure the stability of intermediate compounds .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
tert-butyl 2-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidine-1-carbonyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups into the molecule.
Scientific Research Applications
tert-butyl 2-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidine-1-carbonyl)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for diseases where benzoimidazole derivatives have shown efficacy.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action for tert-butyl 2-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidine-1-carbonyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The benzoimidazole moiety is known to bind to various enzymes and receptors, modulating their activity. This can lead to a range of biological effects, depending on the specific pathways involved .
Comparison with Similar Compounds
Substituent Effects
- Electron-Withdrawing Groups : The trifluoromethyl (-CF₃) group in (P)-72 and (M)-72 enhances metabolic stability and lipophilicity compared to the unsubstituted benzimidazole in the target compound .
- Chloro vs.
- Acetyl Group (CAS 1420842-30-3) : The acetylated benzimidazole introduces a ketone functionality, which could influence solubility and hydrogen-bonding capacity relative to the parent structure .
Linker and Backbone Modifications
Analytical Data Consistency
- HRMS and NMR: Close agreement between calculated and observed HRMS values (e.g., 490.1948 vs. 490.1950 for (P)-72) confirms structural integrity . Minor deviations in (P)-73 (480.1891 vs. 480.1899) may arise from isotopic abundance or instrumental error.
Structure-Activity Relationship (SAR) Trends
- Steric Effects : Bulky groups (e.g., phenyl in (P)-73) may improve selectivity for hydrophobic binding pockets but reduce synthetic yields.
- Boc Protection : The tert-butyl carbamate group in all compounds aids in nitrogen protection during synthesis, as demonstrated in and .
Biological Activity
The compound tert-butyl 2-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidine-1-carbonyl)piperidine-1-carboxylate is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
This compound can be characterized by its molecular formula and a molecular weight of approximately 370.45 g/mol. The structure features a piperidine ring , a pyrrolidine moiety , and a benzo[d]imidazole unit , which are crucial for its biological interactions.
The biological activity of the compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The benzo[d]imidazole structure is known for its ability to modulate biological processes, particularly in cancer and neurodegenerative diseases.
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, studies have shown that benzo[d]imidazole derivatives can inhibit tumor growth by inducing apoptosis in cancer cells through the activation of caspases and modulation of the p53 pathway . The presence of the piperidine and pyrrolidine rings may enhance these effects by improving bioavailability and target specificity.
Neuroprotective Effects
There is emerging evidence that suggests the potential neuroprotective effects of this compound. Compounds containing benzo[d]imidazole have been reported to exhibit protective effects against oxidative stress-induced neuronal damage, possibly through the modulation of antioxidant pathways . This could have implications for treating conditions such as Alzheimer's disease and other neurodegenerative disorders.
Anti-inflammatory Properties
The compound may also possess anti-inflammatory properties, which can be beneficial in treating chronic inflammatory diseases. Similar compounds have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in various models .
Case Study 1: Antitumor Activity
A study published in 2020 evaluated the efficacy of a related benzo[d]imidazole derivative in vitro against several cancer cell lines. The results demonstrated a significant reduction in cell viability, with IC50 values indicating potent activity against breast cancer cells . The study highlighted the need for further investigation into the specific mechanisms at play.
Case Study 2: Neuroprotection in Animal Models
In an animal model study conducted in 2023, researchers investigated the neuroprotective effects of a similar compound on mice subjected to induced oxidative stress. The results showed a marked improvement in cognitive function and reduced neuronal loss, suggesting that modifications to the benzo[d]imidazole framework could enhance neuroprotective properties .
Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
